
SOS1 agonist-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SOS1 agonist-1 is a small molecule compound that acts as an agonist for the Son of Sevenless Homologue 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor that catalyzes the exchange of GDP for GTP on RAS proteins, thereby activating RAS and initiating downstream signaling pathways such as the MAP kinase pathway. This compound has shown potential in modulating RAS signaling, which is crucial for cell survival, growth, and proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SOS1 agonist-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
SOS1 agonist-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
SOS1 agonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the modulation of RAS signaling pathways.
Biology: Investigated for its role in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating RAS-driven cancers, including lung, colorectal, and pancreatic cancers.
Industry: Utilized in drug discovery and development programs to identify new therapeutic targets and compounds
Wirkmechanismus
SOS1 agonist-1 exerts its effects by binding to the SOS1 protein and facilitating the exchange of GDP for GTP on RAS proteins. This activation of RAS leads to the initiation of downstream signaling pathways, such as the MAP kinase pathway, which are critical for cell survival, growth, and proliferation. The compound’s ability to modulate these pathways makes it a promising candidate for targeted cancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
SOS1 agonist-1 is unique in its ability to act as an agonist for SOS1, enhancing the activation of RAS and its downstream signaling pathways. This contrasts with inhibitors like BI-3406 and Sotorasib, which aim to block the activity of RAS or its interactions. The agonistic properties of this compound provide a different approach to modulating RAS signaling, offering new opportunities for therapeutic intervention .
Eigenschaften
Molekularformel |
C26H29BrClFN4O2 |
|---|---|
Molekulargewicht |
563.9 g/mol |
IUPAC-Name |
tert-butyl 6-[4-bromo-6-chloro-1-[(4-fluoro-3,5-dimethylphenyl)methyl]benzimidazol-2-yl]-2,6-diazaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C26H29BrClFN4O2/c1-15-6-17(7-16(2)21(15)29)10-33-20-9-18(28)8-19(27)22(20)30-23(33)31-11-26(12-31)13-32(14-26)24(34)35-25(3,4)5/h6-9H,10-14H2,1-5H3 |
InChI-Schlüssel |
VXKBOSGNBGMADK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)Br)N=C2N4CC5(C4)CN(C5)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


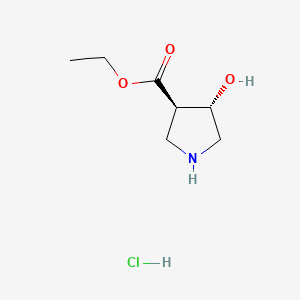
![2,4,6-trimethyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14020004.png)



![Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate oxalate](/img/structure/B14020041.png)
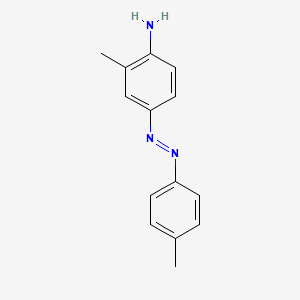
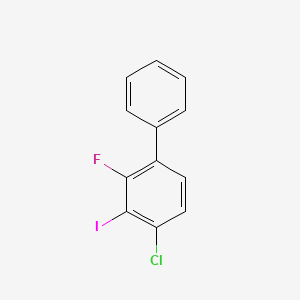
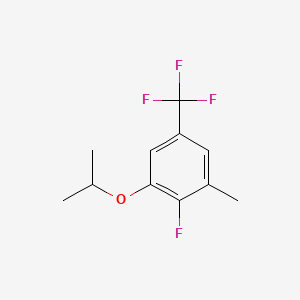

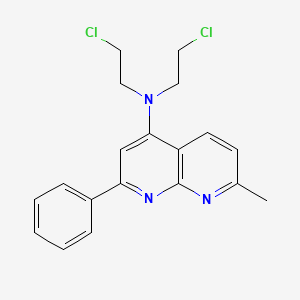
![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14020084.png)
![4-Bromo-7-chlorobenzo[d]thiazole](/img/structure/B14020090.png)
![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14020097.png)
